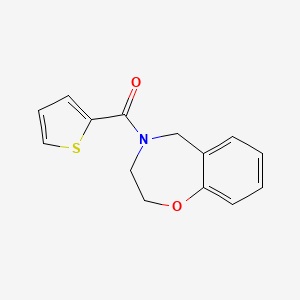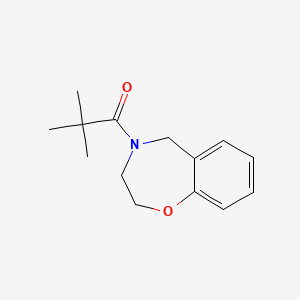
4-(thiophene-2-carbonyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Thiophene-2-carbonyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine (TTCB) is a heterocyclic compound that is part of the benzoxazepine class of organic compounds. It is a colorless and crystalline solid that is soluble in organic solvents and is used in various scientific and industrial applications. TTCB has been used as a building block for the synthesis of novel compounds, such as drugs and agrochemicals, due to its unique properties and low toxicity. Additionally, it has been studied for its potential use in drug delivery and as a potential therapeutic agent.
Aplicaciones Científicas De Investigación
4-(thiophene-2-carbonyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine has been used in a variety of scientific research applications. It has been used as a building block for the synthesis of novel compounds, such as drugs and agrochemicals, due to its unique properties and low toxicity. Additionally, this compound has been studied for its potential use in drug delivery and as a potential therapeutic agent. It has been used in the synthesis of a number of anticancer drugs, such as dacarbazine, and has been studied for its potential use in drug delivery systems. Additionally, this compound has been used in the synthesis of various agrochemicals, such as insecticides and herbicides, due to its low toxicity and unique properties.
Mecanismo De Acción
Target of Action
Thiophene derivatives have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry . They are remarkably effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting, and anti-cancer .
Mode of Action
Thiophene derivatives are known to interact with various targets to exert their therapeutic effects . For instance, some thiophene derivatives have been found to inhibit Factor Inhibiting Hypoxia-Inducible Factor-1 (FIH-1), which can activate Hypoxia-Inducible Factor-α (HIF-α) .
Biochemical Pathways
Thiophene derivatives have been reported to affect various biochemical pathways related to their therapeutic properties . For example, some thiophene derivatives have been found to activate HIF-α, which plays a crucial role in cellular response to hypoxia .
Pharmacokinetics
Thiophene derivatives are known to have diverse pharmacokinetic properties depending on their chemical structure .
Result of Action
Thiophene derivatives are known to exert various molecular and cellular effects related to their therapeutic properties .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. It’s worth noting that the stability and efficacy of thiophene derivatives can be influenced by factors such as temperature, pH, and the presence of other substances .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(thiophene-2-carbonyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine has a number of advantages when used in laboratory experiments. It is a colorless and crystalline solid that is soluble in organic solvents, making it easy to use in a variety of experiments. Additionally, this compound is relatively non-toxic and has a low environmental impact, making it safe to use in laboratory experiments. However, this compound has a number of limitations when used in laboratory experiments. It is a relatively unstable compound and may degrade over time, making it difficult to store for long periods of time. Additionally, this compound is not water soluble, making it difficult to use in aqueous solutions.
Direcciones Futuras
4-(thiophene-2-carbonyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine has a number of potential future applications. It has been studied for its potential use in drug delivery systems and as a potential therapeutic agent. Additionally, this compound has been studied for its potential use in the synthesis of novel compounds, such as drugs and agrochemicals, due to its unique properties and low toxicity. Furthermore, this compound has been studied for its potential use in the treatment of cancer. It has been shown to induce apoptosis in cancer cells, which may be beneficial in the treatment of various types of cancer. Finally, this compound has been studied for its potential use in the development of novel materials, such as polymers and nanomaterials, due to its unique properties and low toxicity.
Métodos De Síntesis
4-(thiophene-2-carbonyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine can be synthesized through a number of methods. One of the most common methods is the reaction between thiophene-2-carboxylic acid and ethylenediamine. This reaction is conducted in a solvent such as ethanol or methanol at temperatures ranging from 60-90°C. This reaction produces a mixture of the desired this compound and byproducts, which can be separated from the desired compound through column chromatography. Another method of synthesis involves the reaction between thiophene-2-carboxylic acid and 1,4-diaminobutane in the presence of a catalyst such as zinc chloride. This reaction is conducted at temperatures ranging from 60-90°C and also produces a mixture of this compound and byproducts, which can be separated from the desired compound through column chromatography.
Propiedades
IUPAC Name |
3,5-dihydro-2H-1,4-benzoxazepin-4-yl(thiophen-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2S/c16-14(13-6-3-9-18-13)15-7-8-17-12-5-2-1-4-11(12)10-15/h1-6,9H,7-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKEOKUWOYFKALJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2CN1C(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,5-dimethoxyphenyl)-2-{5-[(4-fluorophenyl)methoxy]-2-methyl-4-oxo-1,4-dihydropyridin-1-yl}acetamide](/img/structure/B6496868.png)
![N-(3-fluorophenyl)-2-[2-(hydroxymethyl)-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl]acetamide](/img/structure/B6496869.png)
![2-[2-(propan-2-yl)-1H-imidazol-1-yl]cyclopentan-1-ol](/img/structure/B6496884.png)
![N-(4-fluorophenyl)-2-{5-[(4-fluorophenyl)methoxy]-2-(hydroxymethyl)-4-oxo-1,4-dihydropyridin-1-yl}acetamide](/img/structure/B6496885.png)
![N-(2,5-dimethoxyphenyl)-2-{5-[(4-fluorophenyl)methoxy]-2-(hydroxymethyl)-4-oxo-1,4-dihydropyridin-1-yl}acetamide](/img/structure/B6496893.png)
![N-(3,4-dimethoxyphenyl)-2-{5-[(4-fluorophenyl)methoxy]-2-(hydroxymethyl)-4-oxo-1,4-dihydropyridin-1-yl}acetamide](/img/structure/B6496898.png)
![2-{5-[(4-fluorophenyl)methoxy]-2-(hydroxymethyl)-4-oxo-1,4-dihydropyridin-1-yl}-N-(2-phenylethyl)acetamide](/img/structure/B6496900.png)
![4-[(3-methylphenyl)amino]oxolan-3-ol](/img/structure/B6496907.png)
![2-{octahydropyrrolo[3,4-c]pyrrol-2-yl}-1,3-thiazole](/img/structure/B6496912.png)
![N-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide](/img/structure/B6496922.png)

![N-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide](/img/structure/B6496945.png)
![N-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(3,4-dimethylphenyl)acetamide](/img/structure/B6496947.png)
